
3-(2-oxo-2H-chromen-3-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “3-(2-oxo-2H-chromen-3-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde” is a complex organic molecule that contains a chromene ring, a phenyl group, and a pyrazole ring . Chromenes are a class of organic compounds with a fused benzene and dihydropyran ring. Pyrazoles are organic compounds with a five-membered ring containing three carbon atoms and two nitrogen atoms.
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple ring structures . The chromene and pyrazole rings, along with the phenyl group, would contribute to the overall shape and properties of the molecule.Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, similar compounds often undergo reactions such as nucleophilic substitution . For instance, 3-(2-oxo-2H-chromen-3-yl)-2-oxo-2H,5H-pyrano[3,2-c]chromen-5-yl acetates underwent nucleophilic substitution of acetyloxy group at C-5 when treated with alcohols, water, or nitrogen-containing compounds .Wissenschaftliche Forschungsanwendungen
Sure! Here is a comprehensive analysis of the scientific research applications of “3-(2-oxo-2H-chromen-3-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde”:
Antimicrobial Activity
This compound has shown significant potential as an antimicrobial agent. Studies have demonstrated its effectiveness against a variety of bacterial strains, including both gram-positive and gram-negative bacteria. Its unique structure allows it to disrupt bacterial cell walls and inhibit essential enzymes, making it a promising candidate for developing new antibiotics .
Anticancer Properties
Research has indicated that 3-(2-oxo-2H-chromen-3-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde exhibits potent anticancer activity. It has been found to induce apoptosis in cancer cells by activating specific signaling pathways and inhibiting cell proliferation. This makes it a valuable compound for developing novel cancer therapies .
Antioxidant Activity
The compound’s structure allows it to act as a powerful antioxidant. It can neutralize free radicals and reduce oxidative stress, which is beneficial in preventing and treating diseases associated with oxidative damage, such as cardiovascular diseases and neurodegenerative disorders .
Anti-inflammatory Effects
Studies have shown that this compound possesses significant anti-inflammatory properties. It can inhibit the production of pro-inflammatory cytokines and enzymes, thereby reducing inflammation. This makes it a potential candidate for treating inflammatory diseases such as arthritis and inflammatory bowel disease .
Enzyme Inhibition
3-(2-oxo-2H-chromen-3-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde has been studied for its ability to inhibit various enzymes. For instance, it has shown inhibitory activity against cholinesterase and monoamine oxidase, which are targets for treating neurodegenerative diseases like Alzheimer’s and Parkinson’s .
Fluorescent Probes
The compound’s chromenyl and pyrazole moieties make it an excellent candidate for developing fluorescent probes. These probes can be used in bioimaging and diagnostic applications to detect and monitor biological processes at the cellular level .
Material Science Applications
In material science, this compound has been explored for its potential in creating new materials with unique properties. Its ability to form stable complexes with metals can be utilized in developing advanced materials for electronic and photonic applications .
Photodynamic Therapy
The compound’s photophysical properties make it suitable for photodynamic therapy (PDT). PDT is a treatment that uses light-activated compounds to produce reactive oxygen species that can kill cancer cells. This compound’s ability to generate singlet oxygen upon light activation makes it a promising candidate for PDT .
These diverse applications highlight the versatility and potential of 3-(2-oxo-2H-chromen-3-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde in various fields of scientific research.
If you have any specific questions or need further details on any of these applications, feel free to ask!
Wirkmechanismus
Target of Action
This compound is a derivative of coumarin , which is known to interact with various proteins and enzymes in the body
Mode of Action
It is known that coumarin derivatives can interact with their targets through various mechanisms, such as inhibition or activation of enzymes, modulation of protein function, and alteration of cellular signaling pathways .
Biochemical Pathways
Some coumarin derivatives have been shown to affect pathways related to cell proliferation, apoptosis, and inflammation
Pharmacokinetics
Coumarin derivatives are generally well-absorbed and widely distributed in the body . They are metabolized by the liver and excreted in the urine . The bioavailability of this compound may be influenced by factors such as its chemical structure, formulation, and route of administration.
Result of Action
Some coumarin derivatives have been shown to have antineoplastic activity, suggesting that they may induce cell cycle arrest and apoptosis, inhibit cell proliferation, and modulate immune responses .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3-(2-oxo-2H-chromen-3-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde. Factors such as pH, temperature, and the presence of other substances can affect the compound’s stability and activity . Additionally, individual factors such as age, sex, genetic factors, and health status can influence the compound’s efficacy and safety.
Eigenschaften
IUPAC Name |
3-(2-oxochromen-3-yl)-1-phenylpyrazole-4-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12N2O3/c22-12-14-11-21(15-7-2-1-3-8-15)20-18(14)16-10-13-6-4-5-9-17(13)24-19(16)23/h1-12H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIRMCVUMCVWVMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC4=CC=CC=C4OC3=O)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

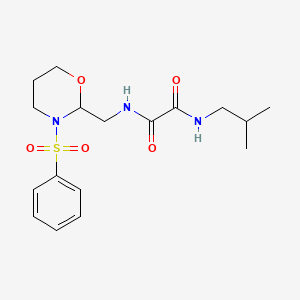

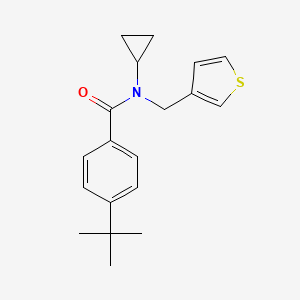
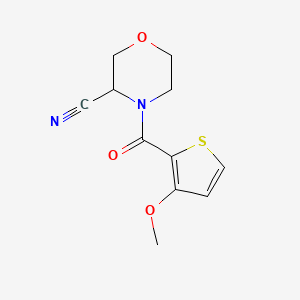
![2,3-dimethoxy-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide](/img/structure/B2432644.png)
![N-(4,6-dimethylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)furan-2-carboxamide hydrochloride](/img/structure/B2432645.png)

![8-ethoxy-5-(2-fluorobenzyl)-3-(4-fluorophenyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2432648.png)
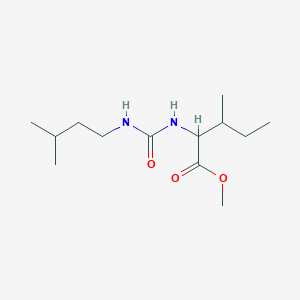
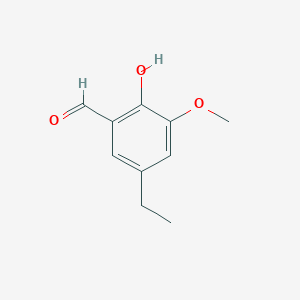

![3-Methyl-1-[1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)ethyl]-1h-pyrazol-4-amine hydrochloride](/img/structure/B2432656.png)
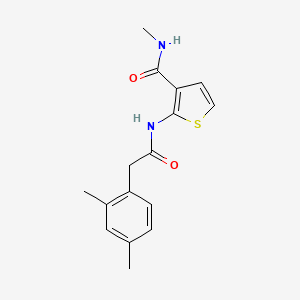
![2-(4-isopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2432660.png)